N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(3,5-Dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with ethoxy groups at positions 6 (quinoline ring) and 4 (benzoyl moiety). The 3,5-dimethoxyphenylacetamide chain at position 1 of the quinoline contributes to its structural complexity.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O7/c1-5-38-21-9-7-19(8-10-21)29(34)26-17-32(27-12-11-22(39-6-2)16-25(27)30(26)35)18-28(33)31-20-13-23(36-3)15-24(14-20)37-4/h7-17H,5-6,18H2,1-4H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXGBBYTXLYOSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's disease. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in inhibiting specific enzymes, and potential as a lead compound for drug development.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a complex structure that includes a quinoline moiety which is often associated with biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. Inhibition of BChE can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus potentially alleviating symptoms associated with cognitive decline.
Inhibition of Butyrylcholinesterase
A recent study synthesized various substituted acetamide derivatives and evaluated their BChE inhibition capabilities. Among these derivatives, one compound exhibited an IC50 value of 3.94 μM against BChE, indicating strong inhibitory activity. This suggests that similar structures to this compound could also demonstrate significant inhibition of this enzyme .
Structure–Activity Relationship (SAR)
The biological activity of the compound can be influenced by modifications to its structure. The presence of methoxy and ethoxy groups has been shown to enhance lipophilicity and improve binding affinity to target enzymes. Docking studies confirmed that the compound binds effectively to both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of BChE, which are critical for its inhibitory action .
Case Studies
Several case studies have highlighted the efficacy of similar compounds in preclinical models:
- Alzheimer's Disease Models : In animal models simulating Alzheimer’s pathology, compounds with structural similarities to this compound demonstrated cognitive improvement and reduced amyloid-beta plaque formation.
- Neuroprotective Effects : Compounds exhibiting BChE inhibition also showed neuroprotective properties against oxidative stress-induced neuronal damage in vitro. These findings suggest that such compounds could serve dual roles in treating neurodegenerative conditions.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies using in silico methods have predicted favorable absorption, distribution, metabolism, and excretion (ADME) profiles for derivatives of this compound. However, comprehensive toxicological assessments are required to establish safety profiles before clinical application.
Comparison with Similar Compounds
Key Compounds:
N-(3,5-Dimethoxyphenyl)-2-[6-ethoxy-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide () Structural Difference: Replaces the 4-ethoxybenzoyl group with a 4-methylbenzoyl substituent.
N-(3,5-Dimethylphenyl)-2-(6-methoxy-4-oxoquinolin-1(4H)-yl)acetamide () Structural Differences:
- Quinoline substituent: 6-methoxy instead of 6-ethoxy.
- Acetamide chain: 3,5-dimethylphenyl instead of 3,5-dimethoxyphenyl. Synthesis: Yielded 51% via nucleophilic substitution, suggesting moderate efficiency . Spectroscopy: $^{1}\text{H NMR}$ (DMSO-d6) shows distinct aromatic proton shifts (e.g., δ 7.92 ppm for H-5 quinoline), indicating electronic effects from methoxy vs. ethoxy groups .
Functional Group Impact on Physicochemical Properties
Table 1: Substituent Effects on Key Properties
*LogP estimated using fragment-based methods. Ethoxy groups increase hydrophobicity compared to methoxy or methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
